9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid: is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its fused benzene and chromene rings, with a methoxy group at the 9th position and a carboxylic acid group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid typically involves the reaction of 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions. The specific steps are as follows:
Starting Material: 2-methyl-3-phenyloxirane.
Reagent: Sodium carbonate.
Conditions: Acidic environment.
Product: this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a building block for the synthesis of more complex molecules.
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Wirkmechanismus
The mechanism of action of 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid involves its interaction with various molecular targets. It can induce apoptosis in cancer cells by elevating intracellular reactive oxygen species levels and arresting the cell cycle. The compound’s effects are mediated through specific pathways, including the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
- 2-Oxo-2H-chromene-6-carboxylic Acid
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid
Comparison:
- 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid is unique due to the presence of the methoxy group at the 9th position, which can influence its biological activity and chemical reactivity.
- Other similar compounds may lack the methoxy group or have different substituents, leading to variations in their properties and applications .
Eigenschaften
Molekularformel |
C15H10O5 |
---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
9-methoxy-3-oxobenzo[f]chromene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O5/c1-19-9-4-2-8-3-5-13-11(10(8)6-9)7-12(14(16)17)15(18)20-13/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
RSKBYUMTHYEJOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.